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Cat. No.: B12386887 Get Quote

Optimizing FLIM Imaging for Lyso Flipper-TR: A
Technical Guide
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing Fluorescence Lifetime Imaging

Microscopy (FLIM) settings for the Lyso Flipper-TR probe. Find answers to frequently asked

questions and troubleshoot common issues to ensure accurate and reproducible

measurements of lysosomal membrane tension.

Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Lyso Flipper-TR?

A1: Lyso Flipper-TR is optimally excited by a pulsed laser at 485 nm or 488 nm. The

fluorescence emission should be collected using a bandpass filter, typically around 575-625

nm[1][2][3][4].

Q2: What is the recommended concentration for staining cells with Lyso Flipper-TR?

A2: A good starting concentration for staining is 1 µM in your cell culture medium.[3][5]

However, if you observe a low signal, the concentration can be increased up to 2-3 µM.[3] It is

crucial to prepare the staining solution shortly before use.[3]

Q3: How long should I incubate the cells with Lyso Flipper-TR?
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A3: A typical incubation time is 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[3]

[5][6] Be aware that prolonged incubation times (e.g., over 45 minutes of imaging) may lead to

the internalization of the probe through endocytosis, which can affect your measurements.[7]

Q4: How should I prepare and store the Lyso Flipper-TR stock solution?

A4: Dissolve the vial of Lyso Flipper-TR in anhydrous DMSO to make a 1 mM stock solution.[1]

[3] It is critical to use new and anhydrous DMSO, as moisture can significantly reduce the shelf

life of the probe.[1][2][3] Store the stock solution at -20°C or below.[1][2][3] When stored

correctly, the solution should be stable for about three months.[1][2][3]

Q5: How is the fluorescence lifetime data analyzed for Lyso Flipper-TR?

A5: The photon histograms from your region of interest (ROI) are fitted with a double-

exponential decay model to extract two lifetime components, τ1 and τ2.[1][3] The longer lifetime

component, τ1, which typically ranges from 2.8 to 7.0 ns, is used to report on membrane

tension.[3] A longer τ1 value indicates higher membrane tension.[3] The shorter lifetime, τ2

(between 0.5 and 2 ns), is less suitable for studying membrane tension.[3]
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Problem Potential Cause Recommended Solution

Low Fluorescence Signal

- Insufficient probe

concentration.- Reduced

labeling efficiency due to

serum in the media.[3]-

Residual cleaning agents or

oils on glassware.[7]

- Increase the Lyso Flipper-TR

concentration to 2-3 µM.[3]- If

possible, perform staining in a

serum-free medium.- Ensure

all glassware and equipment

are thoroughly cleaned.[7]

High Background Signal / Non-

specific Staining

- Prolonged incubation leading

to probe endocytosis and

labeling of other internal

structures.[5][7]

- Reduce the incubation time.

For some cell types, 5 minutes

may be sufficient.[6]- Image

the cells as soon as possible

after staining.

Inaccurate or Inconsistent

Lifetime Values

- Insufficient photon counts for

a reliable fit.[1][3]-

Photodamage induced by high

laser power.[1][2][3]- Changes

in membrane lipid composition

over time.[3]

- Increase the acquisition time

or the number of scanning

repetitions to accumulate more

photons per pixel (>100 is

recommended).[8]- Use the

lowest possible laser power

that still provides a sufficient

signal-to-noise ratio. An initial

setting of 5% can be a good

starting point to be adjusted.

[7]- Plan experiments to

minimize the time between

staining and imaging.

Rapid Photobleaching - Excessive laser power.

- Reduce the laser power. It is

crucial to find a balance

between signal strength and

minimizing phototoxicity.[1][2]

[3]

Experimental Protocols & Data
Lyso Flipper-TR Staining Protocol
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Prepare Stock Solution: Dissolve the Lyso Flipper-TR vial content in anhydrous DMSO to a

final concentration of 1 mM.[1][3]

Prepare Staining Solution: Dilute the 1 mM stock solution in cell culture medium to a working

concentration of 1 µM immediately before use.[3]

Cell Staining: Replace the culture medium of your cells (grown on coverslips or glass-bottom

dishes) with the staining solution.

Incubation: Incubate the cells for 15 minutes at 37°C and 5% CO2.[3][5][6]

Imaging: The probe does not need to be washed out before imaging, especially if the

staining medium contains serum and long-term imaging is planned.[3] Proceed with FLIM

imaging.

Recommended FLIM Acquisition Settings
The following table summarizes the key acquisition parameters for Lyso Flipper-TR. Note that

optimal settings should be determined empirically for each specific cell type and experimental

setup.[1][2][3]
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Parameter Recommended Setting Notes

Excitation Laser
Pulsed laser at 485 or 488

nm[1][2][3]

A pulsed laser is essential for

time-correlated single-photon

counting (TCSPC) FLIM.[9]

Laser Power
As low as possible to minimize

phototoxicity[1][2][3]

Start with a low setting (e.g.,

5%) and adjust to achieve less

than 0.5 photons per pulse.[7]

[8]

Emission Filter
600/50 nm bandpass[1][2][3]

or 550-650 nm[7]

This range effectively captures

the Lyso Flipper-TR emission

while filtering out excitation

light.

Image Size 512 x 512 pixels

This resolution helps ensure

sufficient photons are collected

per pixel.[7]

Photon Counts >100 photons/pixel[8]

Accumulate sufficient counts

for accurate lifetime fitting by

adjusting acquisition time or

scan repetitions.[1][3]

Expected Fluorescence Lifetime Values
Cell Line Average τ1 Lifetime (ns) Condition

HeLa ~3.7[3] Standard Culture

COS7 ~3.9[3] Standard Culture

HeLa Decrease of 0.3-0.4[3]
Hyperosmotic Shock (0.5 M

sucrose)

Experimental Workflow
The following diagram illustrates the general workflow for optimizing FLIM laser power and

acquisition settings for Lyso Flipper-TR.
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Sample Preparation

FLIM Acquisition Setup

Optimization Loop

Final Data Acquisition & Analysis

Prepare 1mM Stock in Anhydrous DMSO

Prepare 1µM Staining Solution

Incubate Cells for 15 min at 37°C

Set Excitation (488nm) & Emission (600/50nm)

Start with Low Laser Power (~5%)

Acquire Initial Image

Check Photon Count Rate (<0.5 per pulse)

Adjust Laser Power

If >0.5

Check Signal-to-Noise

If <0.5

Adjust Acquisition Time / Scans

If Low

Acquire Final Image (>100 photons/pixel)

If Sufficient

Fit Data with Double-Exponential Decay

Analyze τ1 for Membrane Tension
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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